1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine

Medicinal Chemistry ADME Prediction Drug Design

Procure this specific N1-cyclopentyl, C4-iodo aminopyrazole scaffold to ensure reproducible SAR studies. Removal of the cyclopentyl group reduces lipophilicity by >4-fold, altering permeability. The C4-iodo handle provides superior reactivity in Pd-catalyzed cross-couplings versus bromo/chloro analogs, essential for constructing focused kinase inhibitor libraries and clickable probes.

Molecular Formula C8H12IN3
Molecular Weight 277.109
CAS No. 1354705-83-1
Cat. No. B2444019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine
CAS1354705-83-1
Molecular FormulaC8H12IN3
Molecular Weight277.109
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=N2)N)I
InChIInChI=1S/C8H12IN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)
InChIKeyMEOYTMZJEVAXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine: A Key Building Block for Medicinal Chemistry and Chemical Biology


1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine (CAS 1354705-83-1) is a substituted 3-aminopyrazole derivative featuring a cyclopentyl group at the N1-position and an iodine atom at the C4-position . It belongs to a privileged class of heterocycles extensively used in kinase inhibitor discovery and as versatile intermediates in transition-metal-catalyzed cross-coupling reactions [1][2]. Its molecular formula is C8H12IN3, with a molecular weight of 277.11 g/mol . The compound's structural features provide a balance of lipophilicity, synthetic handle utility, and potential for target engagement, making it a valuable starting material in hit-to-lead campaigns.

Why Simple Substitution of 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine is Not Feasible in Discovery Workflows


The dual-substitution pattern of 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine—specifically the N1-cyclopentyl group and the C4-iodo substituent—cannot be replaced by generic analogs without compromising key molecular properties. Removal of the cyclopentyl group (e.g., using 4-iodo-1H-pyrazol-3-amine) results in a >4-fold decrease in lipophilicity (ΔXLogP3 ≈ 2.2), drastically altering membrane permeability and off-target profiles [1]. Halogen exchange to bromine or chlorine at C4 reduces synthetic utility in cross-coupling chemistry, as 4-iodopyrazoles exhibit superior reactivity and functional group tolerance in Pd-catalyzed transformations [2]. The specific combination of the cyclopentyl ring and the iodo handle creates a unique physicochemical and reactivity profile that is not replicated by any single analog, necessitating procurement of the exact compound for reproducible structure-activity relationship (SAR) studies.

Quantitative Evidence for Selecting 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine Over Analogs


Lipophilicity Enhancement via N1-Cyclopentyl Substitution

The N1-cyclopentyl group dramatically increases lipophilicity compared to the unsubstituted parent. 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine has a predicted logP of 2.76 (ACD/Labs) , while 4-iodo-1H-pyrazol-3-amine exhibits an XLogP3 of 0.5 [1]. The bromo analog (4-bromo-1-cyclopentyl-1H-pyrazol-3-amine) has an XLogP3 of 1.7 [2], indicating the iodine atom contributes an additional ~1.1 log unit increase over bromine and that the cyclopentyl group is essential for achieving higher logP values. This difference corresponds to an approximately 200-fold higher predicted partition coefficient (logD) at physiological pH .

Medicinal Chemistry ADME Prediction Drug Design

Molecular Weight Impact on Drug-Like Properties

The cyclopentyl substitution increases molecular weight (MW) by 68 Da relative to 4-iodo-1H-pyrazol-3-amine, moving from 209 Da [1] to 277 Da . Compared to the 4-bromo analog (230 Da) [2], the iodine contributes an additional 47 Da. While still well within typical oral drug space (MW <500 Da), this increase can influence clearance mechanisms, volume of distribution, and binding kinetics. The compound's topological polar surface area (tPSA) of 44 Ų remains low, preserving membrane permeability potential.

Pharmacokinetics Medicinal Chemistry Lead Optimization

Synthetic Utility: 4-Iodo as a Superior Handle for Palladium-Catalyzed Cross-Coupling

4-Iodopyrazoles exhibit higher reactivity than their 4-bromo counterparts in Pd-catalyzed direct arylations. Under phosphine-free conditions (1 mol% Pd(OAc)2, KOAc, DMA), 4-iodo N-substituted pyrazoles undergo C5-arylation with high chemoselectivity, leaving the C–I bond intact for subsequent orthogonal functionalization [1]. In comparative studies, 4-iodo substrates typically afford superior yields and broader aryl bromide scope than 4-bromo analogs, attributed to the weaker C–I bond facilitating oxidative addition [1]. While specific yields for 1-cyclopentyl-4-iodo-1H-pyrazol-3-amine are not reported, the class-level reactivity advantage of 4-iodopyrazoles over 4-bromopyrazoles is well-established [1].

Organic Synthesis C-H Activation Methodology

Patent-Validated Scaffold in Kinase Inhibitor Space

The cyclopentylpyrazole core is a validated motif in kinase inhibitor patents, notably appearing in US Patent 8,853,207 (F. Hoffmann-La Roche AG) which describes heterocyclic pyrazole compounds with utility in treating inflammatory diseases and cancer [1]. While the specific 4-iodo derivative is not explicitly claimed, the patent's generic Markush structure encompasses cyclopentylpyrazoles as key intermediates for generating potent kinase binders [1]. This contextual validation supports the scaffold's relevance in hit-finding campaigns targeting kinases (e.g., FGFR, IRAK) where aminopyrazole hinge-binding motifs are commonly employed.

Kinase Inhibitors Drug Discovery Intellectual Property

High Chemical Purity for Reproducible Assays

Commercial availability with a minimum purity specification of 95% (as per AKSci product data) ensures that this compound meets the quality threshold required for most biochemical and cell-based assays. While not differentiating in terms of biological activity, this purity level is comparable to or exceeds that of many analog suppliers and reduces the risk of confounding results from impurities in high-throughput screening campaigns.

Quality Control Assay Development Compound Management

Recommended Use Cases for 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine in R&D Settings


Kinase Inhibitor Lead Generation and Optimization

Employ as a core scaffold for synthesizing focused libraries of ATP-competitive kinase inhibitors. The aminopyrazole moiety engages the hinge region, while the cyclopentyl group occupies a hydrophobic pocket, and the 4-iodo handle enables rapid diversification via Suzuki-Miyaura or Sonogashira couplings [1][2]. Prioritize when target engagement models indicate a need for increased lipophilicity (logP ~2.8) to enhance cellular permeability .

Methodology Development in C–H Functionalization

Utilize as a model substrate for exploring new palladium-catalyzed C–H arylation or alkenylation protocols. The 4-iodo group remains intact under many C–H activation conditions, allowing for sequential orthogonal functionalization—a valuable feature for constructing complex heterocyclic architectures [2].

Chemical Biology Probe Synthesis

Build clickable probes or biotinylated derivatives for target identification studies. The iodine atom serves as a convenient point for introducing terminal alkynes or azides via palladium-catalyzed cross-coupling, enabling affinity-based protein profiling (AfBPP) or photoaffinity labeling [2].

Structure-Activity Relationship (SAR) Expansion

Use as a starting point for SAR campaigns exploring halogen effects on target potency and selectivity. Comparative studies with the 4-bromo (CAS 1006470-56-9) and 4-chloro (CAS 1006470-49-0) analogs can quantify the contribution of halogen bonding and lipophilicity to binding affinity and cellular activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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